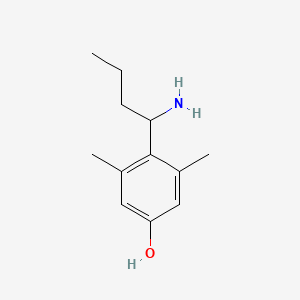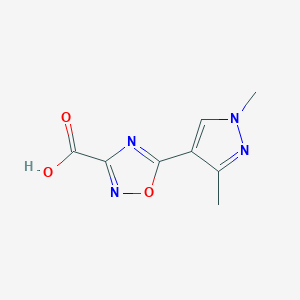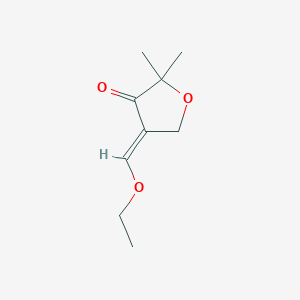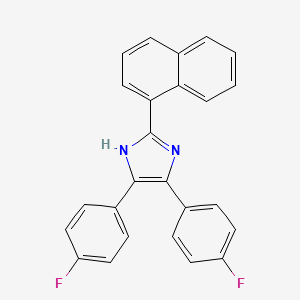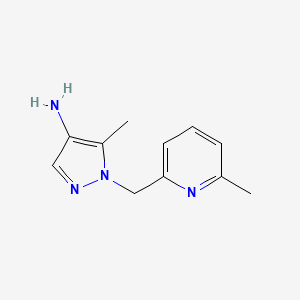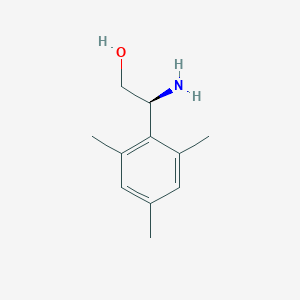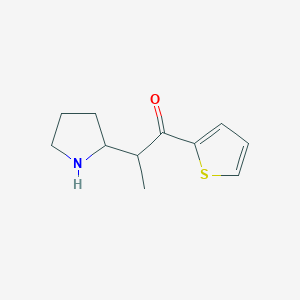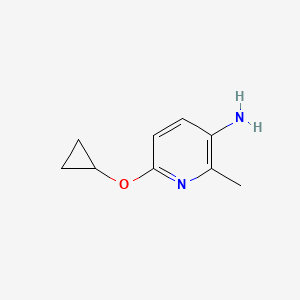
2-(2,2-Difluoroacetyl)-5-methylcyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Difluoroacetyl)-5-methylcyclohexane-1,3-dione is a fluorinated organic compound. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2,2-difluoroacetyl fluoride with a suitable cyclohexane derivative under controlled conditions . The reaction is often catalyzed by rare earth metal oxides and conducted at elevated temperatures (140-160°C) to ensure efficient conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the scalability and economic feasibility of the production process .
化学反応の分析
Types of Reactions
2-(2,2-Difluoroacetyl)-5-methylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium 2-chloro-2,2-difluoroacetate are employed for difluoromethylation reactions.
Major Products
The major products formed from these reactions include difluoromethylated derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(2,2-Difluoroacetyl)-5-methylcyclohexane-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 2-(2,2-Difluoroacetyl)-5-methylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The difluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may inhibit enzymes or modulate receptor activity by binding to active sites or allosteric sites .
類似化合物との比較
Similar Compounds
- 2,2-Difluoroacetyl fluoride
- 2,2-Difluoro-2-arylethylamines
- N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides
Uniqueness
2-(2,2-Difluoroacetyl)-5-methylcyclohexane-1,3-dione is unique due to its specific cyclohexane backbone combined with the difluoroacetyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C9H10F2O3 |
|---|---|
分子量 |
204.17 g/mol |
IUPAC名 |
2-(2,2-difluoroacetyl)-5-methylcyclohexane-1,3-dione |
InChI |
InChI=1S/C9H10F2O3/c1-4-2-5(12)7(6(13)3-4)8(14)9(10)11/h4,7,9H,2-3H2,1H3 |
InChIキー |
NSNYTBUSLMIISB-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)C(C(=O)C1)C(=O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoxazole, 2-[(difluoromethyl)thio]-](/img/structure/B15239973.png)
![3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15239979.png)
![(NE)-N-[1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B15239986.png)
![3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B15239992.png)
![Benzyl (5-azaspiro[2.4]heptan-7-YL)carbamate](/img/structure/B15239993.png)
![N-[2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]thietan-3-amine](/img/structure/B15239998.png)
